PTA1 protein is derived from the Saccharomyces cerevisiae (baker's yeast). It is classified as a eukaryotic protein involved in RNA processing, specifically within the context of mRNA metabolism. Its classification falls under RNA-binding proteins, which are pivotal in various aspects of RNA biology, including splicing, stability, and translation .
The synthesis of PTA1 protein can be performed using several methods, including cell-free protein synthesis systems. These systems utilize extracts from eukaryotic cells, such as rabbit reticulocytes or wheat germ, which contain all necessary components for translation. The process typically involves:
This method allows for rapid production and testing of PTA1 protein while enabling modifications to optimize yield and functionality.
PTA1 protein participates in crucial biochemical reactions involved in mRNA processing:
These reactions are part of a larger multiprotein complex that interacts dynamically with RNA substrates during transcriptional regulation .
The mechanism by which PTA1 operates involves its recruitment into the cleavage factor II complex. Upon assembly with other subunits, PTA1 binds to pre-mRNA and stabilizes the interaction necessary for subsequent cleavage and polyadenylation. This process requires ATP hydrolysis and involves conformational changes within the complex to facilitate efficient processing .
PTA1 protein exhibits several notable properties:
Characterization studies often employ techniques such as circular dichroism spectroscopy to assess folding and stability under different conditions .
PTA1 protein has significant applications in molecular biology research:
PTA1 (also known as Poly(A) Transcription Associated protein 1) was initially identified in Saccharomyces cerevisiae through UV-induced mutagenesis, where the pta1-1 mutation caused temperature-sensitive, osmotic-remedial growth defects and impaired pre-tRNA processing [1]. Genetic mapping positioned the PTA1 gene on the left arm of chromosome I, proximal to the CDC24 locus [1]. Sequencing of the cloned gene revealed an open reading frame (ORF) encoding a protein of 785 amino acids with a predicted molecular weight of 88,417 Da [1]. The PTA1 ORF is intron-free, a characteristic shared with other essential yeast genes involved in RNA processing [1] [8].
Functional characterization demonstrated that disruption of the C-terminal region of the PTA1 ORF is lethal, confirming its essential role in cellular viability [1]. Initial database searches (EMBL/GenBank) revealed no significant sequence similarity to other known proteins at the time of discovery, suggesting PTA1 represented a novel functional class [1]. The pta1-1 mutation was suppressed by the ochre suppressor tRNA gene SUP11, indicating it introduced a premature termination codon within the protein-coding sequence, further supporting the essential nature of the full-length protein product [1].
Table 1: Key Sequence Features of Saccharomyces cerevisiae PTA1
Feature | Detail | Functional Implication |
---|---|---|
Chromosomal Location | Left arm of Chromosome I (near CDC24) | Genomic context suggests functional importance |
Open Reading Frame (ORF) | 2,355 bp | Encodes 785 amino acid polypeptide |
Molecular Weight | 88,417 Da | Large scaffolding protein |
Introns | Absent | Common feature of essential RNA processing genes |
Mutant Phenotype (pta1-1) | Temperature-sensitive, osmotic-remedial | Implicates PTA1 in stress-responsive pathways |
Bioinformatic analysis of the PTA1 sequence identified a significant structural domain at its N-terminus. Secondary structure prediction algorithms revealed the presence of HEAT repeats within the first ~300 residues [2]. HEAT repeats (named after Huntingtin, Elongation factor 3, A subunit of PP2A, TOR1 kinase) are degenerate sequence motifs of 37-47 amino acids that fold into two anti-parallel α-helices (A and B helices) connected by short loops [2] [7]. These repeats stack to form a superhelical, crescent-shaped solenoid structure with distinct concave and convex surfaces [2].
Crystallographic studies of the HEAT domain from the metazoan PTA1 orthologue, Symplekin (Drosophila melanogaster), provided high-resolution structural insights applicable to yeast PTA1 [2]. The Symplekin HEAT domain comprises five canonical HEAT repeats, forming a characteristic scaffold. A striking feature is an extended 31-amino acid loop (loop 8) inserted between helices 4B and 5A [2]. This loop is conserved among closely related Symplekin orthologues and is stabilized by multiple polar interactions and internal hydrogen bonds (e.g., between D192 and S195, S203 and D206) [2]. Electrostatic potential mapping reveals a prominent positively charged patch on the concave surface, suggesting an interface for macromolecular interactions, while loop 8 exhibits a predominantly negative charge [2].
Functionally, the HEAT domain serves as a protein-protein interaction scaffold. Molecular dynamics simulations indicate that loop 8 dampens correlated motion within the domain, creating a relatively rigid platform for binding partners [2]. This structural role aligns with PTA1/Symplekin's function as a core component of the pre-mRNA 3'-end processing machinery, integrating factors like the Cleavage Stimulation Factor (CstF) subunits CstF64 and CstF77, and the Cleavage and Polyadenylation Specificity Factor (CPSF) complex [2]. Furthermore, the N-terminal region of Symplekin interacts with Ssu72, an RNA polymerase II C-terminal domain (CTD) phosphatase, suggesting PTA1/Symplekin's HEAT domain bridges transcription termination with mRNA processing [2].
Table 2: Structural Features of the PTA1/Symplekin HEAT Domain
Structural Element | Characteristics | Functional Role |
---|---|---|
HEAT Repeats (1-5) | 37-47 residues each; form anti-parallel helices A (convex) and B (concave) | Create solenoid scaffold; provide large interaction surface |
Overall Architecture | Crescent-shaped solenoid | Creates distinct binding surfaces (concave/convex) for partner proteins |
Extended Loop 8 (L8) | 31 residues between H4B and H5A; conserved; high B-factor (69 Ų vs avg 52 Ų) | Stabilizes domain; dampens internal motion; potential regulatory site |
Concave Surface | Positively charged patch | Likely interface for binding negatively charged partners (e.g., phosphoproteins) |
Electrostatic Properties | Loop 8 predominantly negatively charged | May modulate interactions or prevent non-specific binding |
Molecular Dynamics | Presence of L8 reduces correlated/anti-correlated motions | Creates stable platform ("neutral surface") for specific protein-protein interactions |
PTA1/Symplekin exhibits remarkable evolutionary conservation across the eukaryotic domain, reflecting its fundamental role in mRNA maturation. While initially characterized in yeast, orthologues have been identified in diverse eukaryotes, including Drosophila melanogaster, Homo sapiens, Arabidopsis thaliana, and Oryza sativa (rice) [2] [8] [9]. This places PTA1 within the conserved core of eukaryotic genes, estimated to constitute approximately 20% of orthologous clusters (KOGs) shared among sequenced eukaryotic genomes [8].
Phylogenetic analysis of orthologous groups (KOGs) indicates that genes involved in essential cellular processes like RNA processing and translation are significantly more likely to be retained across multiple eukaryotic lineages compared to genes involved in adaptation or lineage-specific functions [8]. PTA1/Symplekin exemplifies this trend. It is classified within KOGs represented in six or seven model eukaryotes (human, fly, nematode, thale cress, budding yeast, fission yeast, microsporidian) [8]. Such pan-eukaryotic KOGs are strongly enriched for housekeeping functions and are often essential for viability, potentially approximating the minimal set of essential eukaryotic genes [8].
The sequence motifs and structural domains of PTA1/Symplekin are under strong selective pressure. The N-terminal HEAT domain architecture, including the characteristic HEAT repeats and the extended loop 8 observed in Drosophila, is conserved from yeast to humans [2]. While the primary sequence of loop 8 diverges, its presence and the stabilizing polar interactions within it are conserved features within clades, suggesting functional importance beyond mere spacer function [2]. Furthermore, regions critical for interactions with the cleavage/polyadenylation machinery (CstF, CPSF) and transcription termination factors (e.g., Ssu72) show significant conservation [2]. This conservation extends to the protein's role in both canonical mRNA polyadenylation and replication-dependent histone mRNA processing (in metazoa), underscoring its central role in 3' end formation [2].
Despite overall conservation, analysis of paralogous pairs arising from the whole-genome duplication in S. cerevisiae reveals that PTA1 has no retained paralog. This contrasts with many metabolic genes duplicated in yeast and suggests strong constraints against functional redundancy or divergence for this essential scaffold [6]. Only around 44% of KOGs comprising the conserved core eukaryotic gene set, including likely components like PTA1/Symplekin, show detectable prokaryotic homologs [8]. The absence of clear prokaryotic ancestors for PTA1/Symplekin suggests it evolved via duplication with divergence or de novo invention early in eukaryotic evolution to fulfill critical roles in the emerging nuclear mRNA processing apparatus [8]. Its presence in the highly reduced genome of the intracellular parasite Encephalitozoon cuniculi further testifies to its essentiality [8].
Table 3: Evolutionary Conservation Profile of PTA1/Symplekin
Aspect of Conservation | Observation | Significance |
---|---|---|
Phyletic Pattern (KOGs) | Member of KOGs represented in 6-7 eukaryotic genomes | Part of the conserved core essential eukaryotic gene set |
Functional Category Enrichment | Strongly enriched in RNA processing/translation KOGs | Underpins fundamental, conserved cellular process (mRNA maturation) |
Domain Conservation (HEAT) | N-terminal HEAT domain structure conserved from yeast to humans | Core scaffolding function maintained |
Loop 8 Conservation | Presence and stabilizing interactions conserved; sequence diverges | Suggests structural/regulatory role beyond simple spacer |
Paralog Retention (S. cerevisiae) | No retained paralog post whole-genome duplication | Strong functional constraints prevent redundancy |
Prokaryotic Homologs | Undetected | Likely evolved as a novel eukaryotic innovation |
Conservation in Reduced Genomes | Retained in highly reduced Encephalitozoon cuniculi genome | Essential function cannot be lost without severe fitness cost |
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